Cas no 1114596-39-2 (1-(Cyclopropylcarbonyl)piperidin-3-amine)

1-(Cyclopropylcarbonyl)piperidin-3-amine structure
1114596-39-2 structure
商品名:1-(Cyclopropylcarbonyl)piperidin-3-amine
CAS番号:1114596-39-2
MF:C9H16N2O
メガワット:168.23614
MDL:MFCD12026976
CID:1070035
PubChem ID:25219399

1-(Cyclopropylcarbonyl)piperidin-3-amine 化学的及び物理的性質

名前と識別子

    • (3-Aminopiperidin-1-yl)(cyclopropyl)methanone
    • 1-(Cyclopropylcarbonyl)piperidin-3-amine
    • AKOS000321680
    • 1114596-39-2
    • (R)-(3-Amino-1-piperidyl)(cyclopropyl)methanone
    • EN300-719257
    • AKOS016345391
    • MFCD12026976
    • SCHEMBL14275803
    • SY366107
    • A1-21222
    • SB41944
    • CS-0271308
    • STK501511
    • LS-01864
    • CHEMBL4588559
    • 1-(cyclopropylcarbonyl)-3-piperidinamine
    • (3-aminopiperidin-1-yl)-cyclopropylmethanone
    • (3-AMINOPIPERIDINO)(CYCLOPROPYL)METHANONE
    • 1-cyclopropanecarbonylpiperidin-3-amine
    • ALBB-004975
    • MFCD30753378
    • WLLZJPLISPRNPJ-UHFFFAOYSA-N
    • MDL: MFCD12026976
    • インチ: InChI=1S/C9H16N2O/c10-8-2-1-5-11(6-8)9(12)7-3-4-7/h7-8H,1-6,10H2
    • InChIKey: WLLZJPLISPRNPJ-UHFFFAOYSA-N
    • ほほえんだ: C1CC(CN(C1)C(=O)C2CC2)N

計算された属性

  • せいみつぶんしりょう: 168.126263138g/mol
  • どういたいしつりょう: 168.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 46.3Ų

1-(Cyclopropylcarbonyl)piperidin-3-amine セキュリティ情報

1-(Cyclopropylcarbonyl)piperidin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B424923-50mg
1-(Cyclopropylcarbonyl)piperidin-3-amine
1114596-39-2
50mg
$ 160.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
036784-500mg
1-(Cyclopropylcarbonyl)piperidin-3-amine
1114596-39-2
500mg
3966CNY 2021-05-07
abcr
AB560780-5g
1-(Cyclopropylcarbonyl)piperidin-3-amine; .
1114596-39-2
5g
€1277.00 2025-02-27
abcr
AB560780-10g
1-(Cyclopropylcarbonyl)piperidin-3-amine; .
1114596-39-2
10g
€1837.00 2025-02-27
A2B Chem LLC
AE14006-10g
1-(Cyclopropylcarbonyl)piperidin-3-amine
1114596-39-2 >95%
10g
$1828.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1341978-250mg
(3-Aminopiperidin-1-yl)(cyclopropyl)methanone
1114596-39-2 95+%
250mg
¥1872.00 2024-08-09
Chemenu
CM115695-1g
1-(cyclopropylcarbonyl)piperidin-3-amine
1114596-39-2 95%
1g
$300 2021-08-06
TRC
B424923-5mg
1-(Cyclopropylcarbonyl)piperidin-3-amine
1114596-39-2
5mg
$ 50.00 2022-06-07
abcr
AB560780-500 mg
1-(Cyclopropylcarbonyl)piperidin-3-amine; .
1114596-39-2
500MG
€406.00 2023-04-13
Chemenu
CM115695-10g
1-(cyclopropylcarbonyl)piperidin-3-amine
1114596-39-2 95%
10g
$1320 2021-08-06

1-(Cyclopropylcarbonyl)piperidin-3-amine 関連文献

1-(Cyclopropylcarbonyl)piperidin-3-amineに関する追加情報

Introduction to 1-(Cyclopropylcarbonyl)piperidin-3-amine (CAS No. 1114596-39-2)

1-(Cyclopropylcarbonyl)piperidin-3-amine, identified by its Chemical Abstracts Service (CAS) number 1114596-39-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a cyclopropylcarbonyl group at the 1-position and an amine substituent at the 3-position imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The structural features of 1-(Cyclopropylcarbonyl)piperidin-3-amine contribute to its potential biological activity. The cyclopropylcarbonyl moiety is known to enhance metabolic stability and binding affinity, while the piperidine ring is a common pharmacophore in many therapeutic agents. This combination suggests that the compound may exhibit properties suitable for applications in central nervous system (CNS) disorders, cardiovascular diseases, and other therapeutic areas where piperidine derivatives are frequently explored.

In recent years, there has been a surge in research focused on developing novel piperidine-based compounds due to their versatility and efficacy. Studies have demonstrated that modifications at the 1- and 3-positions of the piperidine ring can significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules. For instance, the incorporation of a cyclopropylcarbonyl group has been shown to improve solubility and bioavailability, which are critical factors in drug design.

One of the most compelling aspects of 1-(Cyclopropylcarbonyl)piperidin-3-amine is its potential as a building block for more complex drug candidates. Researchers have leveraged this compound to synthesize derivatives with enhanced binding affinity to target proteins. For example, modifications at the amine group have been used to develop ligands that interact with enzymes and receptors involved in disease pathways. These findings highlight the compound's utility in fragment-based drug design and virtual screening campaigns.

The chemical synthesis of 1-(Cyclopropylcarbonyl)piperidin-3-amine involves multi-step reactions that require precise control over reaction conditions. The introduction of the cyclopropylcarbonyl group typically involves carbonylation reactions, while the installation of the piperidine ring often necessitates cyclization techniques. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications.

From a medicinal chemistry perspective, 1-(Cyclopropylcarbonyl)piperidin-3-amine represents an interesting case study for understanding structure-activity relationships (SAR). Computational modeling studies have been employed to predict how structural variations influence biological activity. These studies often involve molecular docking simulations, which help identify key interactions between the compound and biological targets. Such insights are invaluable for optimizing lead compounds toward clinical candidates.

The potential therapeutic applications of 1-(Cyclopropylcarbonyl)piperidin-3-amine are broad and span multiple disease areas. In oncology, for example, piperidine derivatives have been investigated as inhibitors of kinases and other enzymes involved in cancer progression. Similarly, in neurology, these compounds have shown promise as modulators of neurotransmitter systems implicated in conditions such as depression and epilepsy. The cyclopropylcarbonyl group may further enhance their suitability for these applications by improving pharmacokinetic properties.

Recent preclinical studies have begun to explore the pharmacological profile of 1-(Cyclopropylcarbonyl)piperidin-3-amine. These investigations have focused on evaluating its interactions with specific enzymes and receptors relevant to human health and disease. Initial results suggest that this compound exhibits moderate affinity for certain targets while maintaining good selectivity over off-target proteins. Such findings are crucial for assessing its potential as a drug candidate.

The role of computational chemistry in studying 1-(Cyclopropylcarbonyl)piperidin-3-amine cannot be overstated. Techniques such as quantum mechanical calculations and molecular dynamics simulations provide detailed insights into its electronic structure and conformational behavior. These computational approaches complement experimental data, enabling researchers to refine their understanding of how this compound interacts with biological systems.

In conclusion, 1-(Cyclopropylcarbonyl)piperidin-3-amine (CAS No. 1114596-39-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in drug discovery efforts across academic institutions and pharmaceutical companies alike.

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